molecular formula C7H8N2O3 B1274163 (2-amino-5-nitrophenyl)methanol CAS No. 77242-30-9

(2-amino-5-nitrophenyl)methanol

Cat. No. B1274163
Key on ui cas rn: 77242-30-9
M. Wt: 168.15 g/mol
InChI Key: XEALBFKUNCXFTO-UHFFFAOYSA-N
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Patent
US09012691B2

Procedure details

2-Hydroxymethyl-4-nitroaniline (1.0 g, 5.75 mmol) is suspended in petroleum ether (10 mL). Sodium hydroxide solution (50%, 618 mg, 15.46 mmol) and benzyltriethylammonium chloride (20 mg) are added with stirring. Dimethyl sulfate (728 uL, 7.7 mmol) is added and the reaction mixture is stirred at room temperature for 16 h. Dichloromethane (50 mL) and water (25 mL) are added and the layers are separated. The organic layer is washed with saturated NaHCO3 and evaporated affording 440 mg of 2-methoxymethyl-4-nitroaniline (Ma) in 82% purity.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
618 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
728 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:4]=1[NH2:5].[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O.ClCCl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[CH3:19][O:1][CH2:2][C:3]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:4]=1[NH2:5] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCC1=C(N)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
618 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Three
Name
Quantity
728 μL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Five
Name
petroleum ether
Quantity
10 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
The organic layer is washed with saturated NaHCO3
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COCC1=C(N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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